molecular formula C21H30N2O2S B10977266 2-[(Bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(Bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10977266
M. Wt: 374.5 g/mol
InChI Key: TXZJCTHXXPCYDM-UHFFFAOYSA-N
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Description

2-[(Bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure. This compound features a bicyclo[2.2.1]heptane ring system, a benzothiophene core, and a tert-butyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane ring system. This can be achieved through Diels-Alder reactions, followed by functional group modifications to introduce the carbonyl and amino groups. The benzothiophene core is typically synthesized through cyclization reactions involving sulfur-containing precursors. The final step involves coupling the bicyclo[2.2.1]heptane derivative with the benzothiophene core under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(Bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

2-[(Bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved can vary depending on the biological context, but typically involve changes in cellular signaling or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(Bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H30N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

2-(bicyclo[2.2.1]heptane-2-carbonylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H30N2O2S/c1-21(2,3)13-6-7-14-16(10-13)26-20(17(14)18(22)24)23-19(25)15-9-11-4-5-12(15)8-11/h11-13,15H,4-10H2,1-3H3,(H2,22,24)(H,23,25)

InChI Key

TXZJCTHXXPCYDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC4CCC3C4

Origin of Product

United States

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